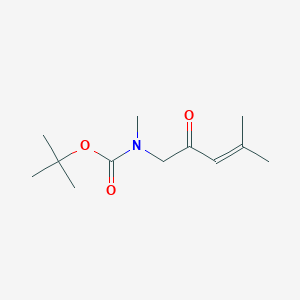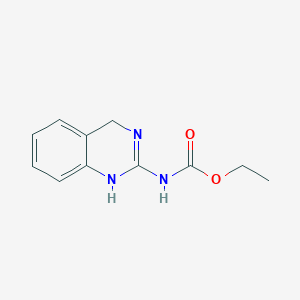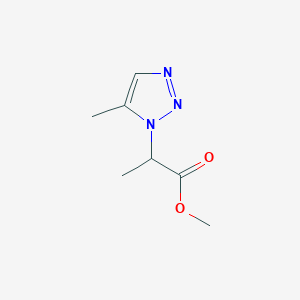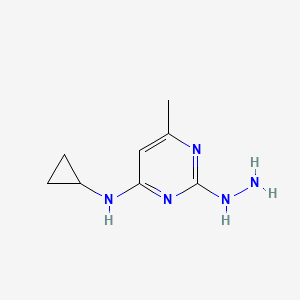
2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid is an organic compound that features a cyclopropylmethylamino group and a pyridin-3-ylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl chloride with ammonia or an amine under basic conditions.
Coupling with pyridin-3-ylacetic acid: The cyclopropylmethylamine is then coupled with pyridin-3-ylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Cyclopropylmethylamino)-2-phenylacetic acid
- 2-(Cyclopropylmethylamino)-2-thiophen-3-ylacetic acid
- 2-(Cyclopropylmethylamino)-2-furan-3-ylacetic acid
Uniqueness
2-(Cyclopropylmethylamino)-2-pyridin-3-ylacetic acid is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-(cyclopropylmethylamino)-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10(13-6-8-3-4-8)9-2-1-5-12-7-9/h1-2,5,7-8,10,13H,3-4,6H2,(H,14,15) |
InChI 键 |
RNNDNSUNKODRHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC(C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)



![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)
![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)


